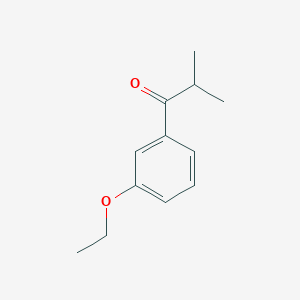

1-(3-Ethoxyphenyl)-2-methylpropan-1-one

Beschreibung

1-(3-Ethoxyphenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a 3-ethoxyphenyl group at the carbonyl carbon and a methyl group at the adjacent carbon. This compound belongs to a broader class of aryl alkyl ketones, which are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure imparts unique electronic and steric properties, influencing reactivity and interactions in both synthetic and biological contexts.

Eigenschaften

IUPAC Name |

1-(3-ethoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-11-7-5-6-10(8-11)12(13)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEWJAILJBXQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Ethoxyphenyl)-2-methylpropan-1-one may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Ethoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 1-(3-Ethoxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of ketones. The pathways involved include the formation of reactive intermediates that can further react to form more stable products.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Comparison

Key Observations :

Comparison with Analogous Syntheses :

Table 2: Functional Comparison

Computational and Analytical Insights

- Hydrogen Bonding : The carbonyl group in propan-1-one derivatives participates in hydrogen-bonding networks, influencing crystal packing and stability, as discussed in Etter’s graph-set analysis .

- DFT Studies: Analogous compounds (e.g., Cu²⁺ complexes of trihydroxyphenyl-propanones) have been modeled to predict electronic properties and reactivity .

Biologische Aktivität

1-(3-Ethoxyphenyl)-2-methylpropan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(3-Ethoxyphenyl)-2-methylpropan-1-one, also known as ethyl 3-(3-ethoxyphenyl)-2-methylpropanoate, features an ethoxy group attached to a phenyl ring and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 210.28 g/mol.

The biological activity of 1-(3-Ethoxyphenyl)-2-methylpropan-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific biochemical pathways, influencing processes such as inflammation and pain perception.

Pharmacological Effects

Research has indicated several potential pharmacological effects of 1-(3-Ethoxyphenyl)-2-methylpropan-1-one:

- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in biological systems, making it a candidate for treating inflammatory conditions.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects in clinical settings, suggesting that 1-(3-Ethoxyphenyl)-2-methylpropan-1-one may possess similar properties .

- Antimicrobial Activity : Some derivatives of the compound have exhibited antimicrobial properties, indicating potential use in combating infections .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammation markers | |

| Analgesic | Potential analgesic effects | |

| Antimicrobial | Exhibited antimicrobial properties |

Comparison with Related Compounds

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 1-(4-Ethoxyphenyl)-2-methylpropan-1-one | Ethoxy group in para position | Different reactivity due to positional isomerism |

| 1-(3-Hydroxyphenyl)-2-methylpropan-1-one | Hydroxy group instead of ethoxy | Potentially different biological activity |

| 1-(3-Chlorophenyl)-2-methylpropan-1-one | Chlorine substituent on phenyl ring | Variations in reactivity and stability |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of 1-(3-Ethoxyphenyl)-2-methylpropan-1-one resulted in a significant decrease in pro-inflammatory cytokines. The study concluded that the compound's mechanism likely involves the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.